molecular formula C21H19N5O2 B3006634 N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3,3-diphenylpropanamide CAS No. 1210698-22-8

N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3,3-diphenylpropanamide

Cat. No.: B3006634
CAS No.: 1210698-22-8
M. Wt: 373.416
InChI Key: WYALPUMIPVDZOD-UHFFFAOYSA-N
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Description

N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3,3-diphenylpropanamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring, an oxadiazole ring, and a diphenylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3,3-diphenylpropanamide typically involves multiple steps:

    Formation of the Pyrazole Ring: This can be achieved through the cyclization of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Formation of the Oxadiazole Ring: This involves the cyclization of a hydrazide with a carboxylic acid derivative, often using dehydrating agents like phosphorus oxychloride.

    Coupling with Diphenylpropanamide: The final step involves coupling the oxadiazole-pyrazole intermediate with diphenylpropanamide using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, and employing green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3,3-diphenylpropanamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole and oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole or oxadiazole derivatives.

Scientific Research Applications

N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3,3-diphenylpropanamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, which can lead to the development of new drugs.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3,3-diphenylpropanamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes or receptors, altering their activity.

    Pathways Involved: It may inhibit or activate signaling pathways, leading to changes in cellular functions. For example, it could inhibit kinase activity, affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3,3-diphenylpropanamide is unique due to its combination of a pyrazole ring, an oxadiazole ring, and a diphenylpropanamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

N-[5-(1-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2/c1-26-13-12-18(25-26)20-23-24-21(28-20)22-19(27)14-17(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-13,17H,14H2,1H3,(H,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYALPUMIPVDZOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2=NN=C(O2)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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